molecular formula C10H10N2O3 B11898914 5-methoxy-2-methyl-2H-indazole-3-carboxylic acid CAS No. 918946-37-9

5-methoxy-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B11898914
CAS No.: 918946-37-9
M. Wt: 206.20 g/mol
InChI Key: BNRYFGYVUYYAAS-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitrobenzoic acid with methoxyamine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol, with the addition of acids like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methoxy-2-methyl-2H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Methyl-2H-indazole-3-carboxylic acid
  • 5-Methoxy-1H-indazole-3-carboxylic acid
  • 2-Methyl-1H-indazole-3-carboxylic acid

Comparison: 5-Methoxy-2-methyl-2H-indazole-3-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

CAS No.

918946-37-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-2-methylindazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-12-9(10(13)14)7-5-6(15-2)3-4-8(7)11-12/h3-5H,1-2H3,(H,13,14)

InChI Key

BNRYFGYVUYYAAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)OC)C(=O)O

Origin of Product

United States

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